molecular formula C7H9ClF2O2S B13474000 [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride

Katalognummer: B13474000
Molekulargewicht: 230.66 g/mol
InChI-Schlüssel: LXJLLXGQIJSFCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Difluoromethyl)bicyclo[111]pentan-1-yl]methanesulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)bicyclo[111]pentan-1-yl]methanesulfonyl chloride typically involves the functionalization of bicyclo[111]pentane derivativesThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, difluoromethylated compounds, and various addition products that retain the bicyclo[1.1.1]pentane structure.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride is used as a building block for the synthesis of complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a bioisostere, mimicking the properties of other biologically active molecules. It has shown promise in drug discovery, particularly in designing molecules with improved pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the methanesulfonyl chloride group can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules . These interactions can modulate biological pathways and lead to various therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:

Uniqueness

What sets [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride apart is the presence of the difluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired.

Eigenschaften

Molekularformel

C7H9ClF2O2S

Molekulargewicht

230.66 g/mol

IUPAC-Name

[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

InChI

InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-1-7(2-6,3-6)5(9)10/h5H,1-4H2

InChI-Schlüssel

LXJLLXGQIJSFCJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(C2)C(F)F)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.